2-(3,5-Dimethyl-1h-pyrazol-1-yl)quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dimethyl-1h-pyrazol-1-yl)quinolin-8-ol is a useful research compound. Its molecular formula is C14H13N3O and its molecular weight is 239.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
This compound has been explored for its synthesis and characterization, particularly in the context of forming complexes with metals like aluminum and zinc. These complexes have been studied for their potential catalytic properties, especially in the ring-opening polymerization of ε-caprolactone, suggesting applications in material science and polymer chemistry (Qiao, Ma, & Wang, 2011).
Antimicrobial Properties
Research has also delved into the antimicrobial properties of derivatives containing the 2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-ol scaffold. These studies aim to identify novel antimicrobial agents, with some compounds showing significant activity against both Gram-positive and Gram-negative bacteria (Raju, Mahesh, Manjunath, Venkata, & Ramana, 2016).
Antioxidant and DNA Protection
There is also interest in the antioxidant properties of derivatives, with studies suggesting their potential in quenching radicals and inhibiting DNA oxidation. This indicates possible applications in developing therapeutic agents focused on oxidative stress and related conditions (Xi & Liu, 2015).
Anticancer Activity
Furthermore, research on N-acylhydrazones derivatives has shown that these compounds may exhibit potent anticancer activities, indicating the potential for developing new therapeutic agents against various cancer types (Kumar, Fernandes, & Kumar, 2016).
Structural Studies
Theoretical and experimental studies have been conducted to understand the structural and electronic spectra of 8-hydroxyquinoline derivatives, including those related to this compound. These studies provide insights into the optical properties and potential applications in designing materials with specific photophysical properties (Ning, Ren, Zhang, & Zhang, 2013).
Future Directions
Mechanism of Action
Target of Action
Related compounds such as pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities
Mode of Action
Related compounds such as 3,4-dimethylpyrazole phosphate (dmpp) and 2-(3,4-dimethyl-1h-pyrazol-1-yl) succinic acid isomeric mixture (dmpsa) have been shown to reduce n2o emissions and maintain soil nh4+ for a longer time . This suggests that 2-(3,5-Dimethyl-1h-pyrazol-1-yl)quinolin-8-ol may interact with its targets in a similar manner, although this needs to be confirmed through further studies.
Biochemical Pathways
Related compounds have been shown to inhibit soil nitrification , suggesting that this compound may also affect similar biochemical pathways.
Pharmacokinetics
Related compounds such as imidazole derivatives have been suggested to have improved pharmacokinetic parameters due to the polar nature of the imidazole ring
Result of Action
For instance, some pyrazoline derivatives have been found to induce cell cycle arrest, suggesting potential effectiveness in treating certain types of cancer .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, from binding to active sites, to causing conformational changes in the biomolecules .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have been studied for their threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been found to interact with various enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been found to interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Similar compounds have been found to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)quinolin-8-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-9-8-10(2)17(16-9)13-7-6-11-4-3-5-12(18)14(11)15-13/h3-8,18H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJJCCZETFFOJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(C=CC=C3O)C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353629 |
Source
|
Record name | 2-(3,5-dimethyl-1h-pyrazol-1-yl)quinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18239-59-3 |
Source
|
Record name | 2-(3,5-dimethyl-1h-pyrazol-1-yl)quinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.